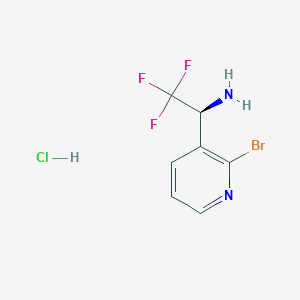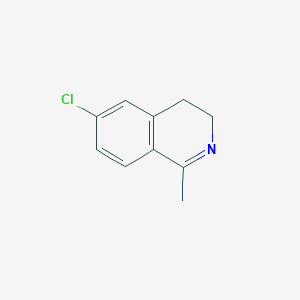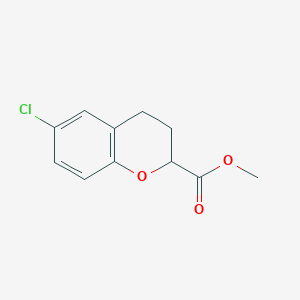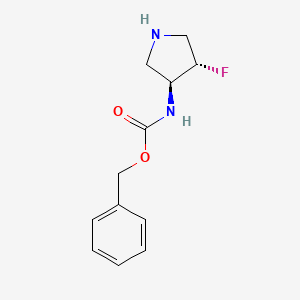
trans-3-(Cbz-amino)-4-fluoropyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-3-(Cbz-amino)-4-fluoropyrrolidine: is a synthetic organic compound that features a pyrrolidine ring substituted with a carbobenzyloxy (Cbz) protected amino group and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-(Cbz-amino)-4-fluoropyrrolidine typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Fluorination: Introduction of the fluorine atom at the 4-position of the pyrrolidine ring can be achieved using electrophilic fluorination reagents such as Selectfluor.
Protection: The amino group is protected using a carbobenzyloxy (Cbz) group to prevent unwanted side reactions during subsequent steps.
Purification: The final product is purified using standard techniques such as column chromatography.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted position.
Deprotection Reactions: The Cbz protecting group can be removed under hydrogenation conditions using palladium on carbon (Pd/C) as a catalyst.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the functional groups present.
Common Reagents and Conditions:
Electrophilic Fluorination: Selectfluor or N-fluorobenzenesulfonimide (NFSI) for introducing the fluorine atom.
Deprotection: Hydrogenation using Pd/C for removing the Cbz group.
Substitution: Various nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Deprotected Amino Compound: Removal of the Cbz group yields the free amino derivative.
Substituted Derivatives: Nucleophilic substitution can lead to a variety of substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Fluorinated Compounds: Its fluorinated nature makes it valuable in the development of fluorinated pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: Potential use in the design and synthesis of novel therapeutic agents due to its unique structural features.
Enzyme Inhibition: May serve as a scaffold for developing enzyme inhibitors.
Industry:
Material Science:
Mechanism of Action
The mechanism of action of trans-3-(Cbz-amino)-4-fluoropyrrolidine is largely dependent on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets.
Comparison with Similar Compounds
trans-3-(Cbz-amino)cyclobutanecarboxylic acid: Another Cbz-protected amino compound with a cyclobutane ring.
4-Fluoropyrrolidine: A simpler fluorinated pyrrolidine without the Cbz protection.
N-Boc-3,4-difluoroproline: A fluorinated proline derivative with a different protecting group.
Uniqueness:
Structural Features: The combination of the Cbz-protected amino group and the fluorine atom at specific positions on the pyrrolidine ring makes trans-3-(Cbz-amino)-4-fluoropyrrolidine unique.
Applications: Its unique structure allows for specific interactions in biological systems and synthetic applications that are not possible with similar compounds.
Properties
Molecular Formula |
C12H15FN2O2 |
|---|---|
Molecular Weight |
238.26 g/mol |
IUPAC Name |
benzyl N-[(3S,4S)-4-fluoropyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C12H15FN2O2/c13-10-6-14-7-11(10)15-12(16)17-8-9-4-2-1-3-5-9/h1-5,10-11,14H,6-8H2,(H,15,16)/t10-,11-/m0/s1 |
InChI Key |
KZWUUEWPRQZDNF-QWRGUYRKSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](CN1)F)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1C(C(CN1)F)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


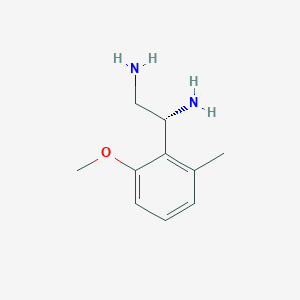


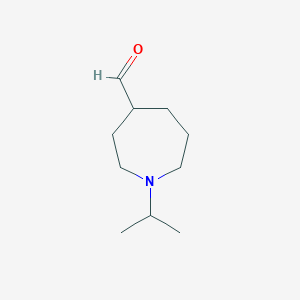
![7-(Chloromethyl)-2-isopropyl-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one](/img/structure/B13031759.png)
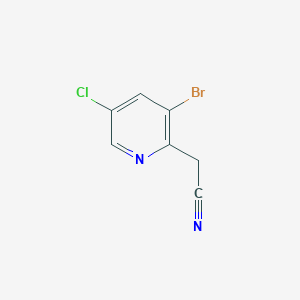



![Leucine, N-[[4-(2-methylphenoxy)phenyl]sulfonyl]-](/img/structure/B13031778.png)

